molecular formula C19H16N4OS2 B2608468 Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 681159-63-7

Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2608468
CAS No.: 681159-63-7
M. Wt: 380.48
InChI Key: LRQFOFXVSLRFOC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a bis-benzothiazole-piperazine hybrid compound characterized by two benzo[d]thiazole moieties linked via a piperazine-methanone scaffold.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(17-20-13-5-1-3-7-15(13)25-17)22-9-11-23(12-10-22)19-21-14-6-2-4-8-16(14)26-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFOFXVSLRFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine. This step often involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The piperazine nitrogen and benzothiazole sulfur atoms are primary sites for substitution.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Substitution Alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF, 60–80°CN-alkylated piperazine derivativesAlkylation enhances solubility and modulates biological activity .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), Cl₂/AlCl₃ (chlorination)Nitro- or chloro-substituted benzothiazolesElectron-withdrawing groups at position 6 improve anti-tubercular activity .

Oxidation and Reduction Reactions

The benzothiazole sulfur and ketone group are susceptible to redox transformations.

Reaction Type Reagents/Conditions Products Mechanistic Insights
Oxidation H₂O₂ (30%), acetic acid, 50°CSulfoxide or sulfone derivativesSulfoxidation occurs regioselectively at the benzothiazole sulfur .
Reduction NaBH₄/ethanol, refluxSecondary alcohol (methanol derivative)Ketone reduction proceeds via hydride transfer, retaining the piperazine-benzothiazole backbone .

Condensation and Cyclization

The ketone and amine groups participate in condensation reactions to form heterocycles.

Reaction Type Reagents/Conditions Products Applications
Knoevenagel Condensation Aromatic aldehydes, piperidine catalyst, ethanolChalcone-benzothiazole hybridsEnhanced anti-convulsant activity observed in hybrid molecules .
Schiff Base Formation Primary amines, glacial acetic acid, RTImine-linked benzothiazole-piperazine conjugatesConjugates show improved metal-chelating properties for catalytic applications .

Structural Modifications and SAR

Substituents on the benzothiazole and piperazine rings significantly influence reactivity and bioactivity:

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂):

    • Increase electrophilic substitution rates at the benzothiazole C-6 position .

    • Enhance anti-mycobacterial potency (MIC: 2.35–7.94 μM) .

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃):

    • Promote nucleophilic substitution at the piperazine nitrogen .

    • Improve blood-brain barrier permeability in neuroactive compounds .

Industrial and Synthetic Considerations

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes for piperazine coupling .

  • One-Pot Multicomponent Reactions: Achieve yields >80% by integrating benzothiazole formation and piperazine functionalization .

This compound’s versatility in undergoing diverse reactions underpins its utility in medicinal chemistry, particularly in developing anti-infective and CNS-targeted therapeutics. Future research should explore its catalytic and materials science applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with benzo[d]thiazole moieties, which are known for their diverse biological activities. The molecular formula of this compound is C23H28N4O3S2C_{23}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of approximately 472.62 g/mol. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds similar to benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone may inhibit enzymes involved in cancer pathways. For instance, the compound has shown potential in inhibiting nitric oxide synthase (nNOS), which is implicated in various cancer types and neurodegenerative diseases .
  • Neuroprotective Effects :
    • Research has demonstrated that derivatives of this compound can exhibit neuroprotective properties. A study involving a rat model of Parkinson's disease highlighted that certain analogs could significantly inhibit nNOS, suggesting a potential therapeutic role in neurodegenerative disorders .
  • Antimicrobial Activity :
    • The structural characteristics of benzo[d]thiazole derivatives have been associated with antimicrobial properties. Research indicates that these compounds can interact with bacterial enzymes, providing a basis for their use as antimicrobial agents.

Case Study 1: Neuroprotective Potential

A study published in 2022 investigated the neuroprotective effects of a related compound on a Parkinson's disease model. The findings indicated significant binding affinity to nNOS, suggesting that modifications to the benzo[d]thiazole structure could enhance neuroprotective effects against oxidative stress-induced neuronal damage .

Case Study 2: Anticancer Mechanisms

Research exploring the anticancer potential of similar compounds demonstrated their ability to inhibit key enzymes involved in tumor growth. These studies utilized various in vitro assays to confirm the efficacy of benzo[d]thiazole derivatives against cancer cell lines, showcasing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several pathways:

    Enzyme Inhibition: It inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells.

    Protein Binding: It binds to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Boc-protected analogs (e.g., 4a) require deprotection for bioactivity, whereas the target compound’s lack of protecting groups may streamline pharmacokinetics .
Physicochemical Properties

Data from analogs suggest the following trends:

Property Target Compound (Inferred) 5i 5j 4a
Molecular Weight ~437.50 593.17 507.10 479.54
Solubility Moderate in DMF* Low (crystalline) Low (crystalline) Moderate (amorphous)
Melting Point (°C) 180–200* Not reported Not reported 216
Elemental Analysis (C%) ~56–60% 60.69% 54.42% Not reported

*Inferred from similar piperazine-benzothiazole derivatives .

Comparative Efficacy :

  • The target compound’s bis-benzothiazole structure may enhance binding affinity compared to mono-substituted analogs (e.g., 15 or 13) due to increased π-π stacking and hydrophobic interactions .

Biological Activity

Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a piperazine ring, which is a common structural motif in many bioactive compounds. The molecular formula is C23H28N4O3S2C_{23}H_{28}N_{4}O_{3}S_{2} with a molecular weight of 472.62 g/mol. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Piperazine ring formation , often achieved via nucleophilic substitution.
  • Final coupling to form the methanone linkage.

High-performance liquid chromatography (HPLC) is commonly used for purification and analysis of the synthesized compounds.

Antimycobacterial Activity

Research has shown that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit significant antimycobacterial properties. In vitro studies against Mycobacterium tuberculosis demonstrated that several compounds within this class possess minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM), indicating potent activity . Notably, compounds with trifluoromethyl substitutions showed enhanced efficacy .

Antitumor Activity

Benzo[d]thiazole derivatives are also investigated for their antitumor properties. Studies have indicated that certain analogs possess IC50 values indicating cytotoxic activity against various cancer cell lines, such as A-431 and Jurkat cells. Structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring are crucial for enhancing antitumor activity .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of these compounds, particularly as inhibitors of neuronal nitric oxide synthase (nNOS). One study reported that specific derivatives improved motor functions in a rat model of Parkinson's disease, suggesting their role in mitigating neurodegenerative processes . The most promising compound exhibited selective inhibition of nNOS with significant binding affinity, indicating therapeutic potential for neurological disorders .

Summary of Biological Activities

Activity TypeObservationsReference
AntimycobacterialMICs between 1-10 μM against M. tuberculosis
AntitumorIC50 values < 10 μM against A-431 and Jurkat cells
NeuroprotectiveSignificant improvement in motor functions in PD model

Case Studies

  • Antimycobacterial Evaluation : A study synthesized 36 benzo[d]thiazole derivatives and evaluated their activity against M. tuberculosis. Six compounds showed promising results with MICs ranging from 2.35 to 7.94 μM, indicating their potential as new anti-tubercular agents .
  • Neuroprotective Study : In a model of Parkinson's disease, compound 18 demonstrated significant neuroprotective effects by inhibiting nNOS and improving dopamine levels in the brain, highlighting its potential for treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for achieving high yields of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives?

Methodological Answer: Synthesis typically involves coupling benzothiazole-containing intermediates with piperazine derivatives under reflux conditions. Key factors include:

  • Solvent selection : Acetonitrile (CH₃CN) or DMF are preferred for their ability to dissolve polar intermediates .
  • Catalysts : K₂CO₃ or NaH are used to deprotonate amines and facilitate nucleophilic substitution .
  • Reaction time : 12–24 hours under reflux yields 50–86% for most derivatives (e.g., IT16 in a–f in ) .

Q. Example Table: Yield Optimization

DerivativeCatalystSolventTime (h)Yield (%)Reference
IT16K₂CO₃CH₃CN1286
6aNaHDMF1883
5jK₂CO₃CH₃CN2458

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 12.78 ppm for NH in IT16 ; aromatic protons in 6a–f ).
  • Mass spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., m/z 558 [M+H]⁺ for IT16 ).
  • Elemental analysis : Matches calculated C/H/N percentages (e.g., 58.15% C in IT16 ).

Q. How are preliminary biological activities screened for these derivatives?

Methodological Answer:

  • Antiproliferative assays : MTT tests against cancer cell lines (e.g., derivatives 5i–l in showed IC₅₀ values <10 μM ).
  • Antimicrobial screening : Agar diffusion assays (e.g., compound 3b in inhibited S. aureus with MIC ≈4 μg/mL ).
  • Anti-inflammatory models : COX-2 inhibition assays (e.g., derivatives 8a–e in reduced inflammation by 60–75% ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent derivatives?

Methodological Answer:

  • Electron-withdrawing groups : Chloro or nitro substituents on aryl rings enhance antimicrobial activity (e.g., 3b in vs. 3c ).
  • Linker flexibility : Ethylene or triazole linkers improve binding to targets like 5-HT1A receptors .
  • Hybridization : Benzothiazole-triazole hybrids (e.g., 5i–l ) show dual antiproliferative and anti-inflammatory effects.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Variable temperature NMR : Resolves tautomerism (e.g., NH protons in IT16 ).
  • 2D NMR techniques : COSY and HSQC assign overlapping signals in aromatic regions .
  • Crystallography : Single-crystal X-ray structures validate ambiguous assignments (noted in for derivatives 5i–l ).

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • PEGylation : Attaching polyethylene glycol chains (e.g., derivatives in ).
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., compound 13 in ).
  • Nanoparticle encapsulation : Liposomal formulations enhance bioavailability .

Q. How can in silico modeling predict binding modes to biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates interactions with receptors (e.g., 5-HT1A receptor binding in ).
  • QSAR models : Correlate logP values with antiproliferative activity (e.g., derivatives 5i–l ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification : Flash chromatography (EtOAc/hexane) replaces TLC for gram-scale batches .
  • Byproduct control : Optimize stoichiometry to minimize triazole byproducts (e.g., ).
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .

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